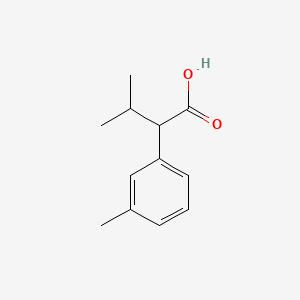

3-Methyl-2-(3-methylphenyl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-(3-methylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(2)11(12(13)14)10-6-4-5-9(3)7-10/h4-8,11H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUOJVOIUMAYEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 2 3 Methylphenyl Butanoic Acid

Established Synthetic Routes and Reaction Conditions

The traditional synthesis of 3-Methyl-2-(3-methylphenyl)butanoic acid and its analogs often relies on foundational reactions in organic chemistry. These methods, while effective, typically involve multiple steps and specific reaction conditions to construct the target molecular framework.

Friedel-Crafts Acylation Approaches for Aryl Introduction

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a powerful method for attaching an acyl group to an aromatic ring. organic-chemistry.org In the context of synthesizing this compound, this reaction would be employed to introduce the butanoic acid backbone, or a precursor, to the 3-methylphenyl ring.

A plausible pathway begins with treating 3-methyltoluene (m-xylene) with an appropriate acyl chloride, such as 2-chloro-3-methylbutanoyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.uk The reaction introduces the keto group, which then requires further modification. The ketone can be converted to the corresponding alkane via reduction methods like the Clemmensen or Wolff-Kishner reductions. organic-chemistry.org Subsequent hydrolysis of the chloro-substituent to a hydroxyl group, followed by oxidation, would yield the final carboxylic acid. The methyl group on the toluene (B28343) ring directs the incoming acyl group, although mixtures of isomers can be a challenge. chemguide.co.uk

Table 1: Key Parameters in Friedel-Crafts Acylation Approach

| Parameter | Description | Example |

|---|---|---|

| Aromatic Substrate | The methyl-substituted benzene (B151609) ring. | 3-Methyltoluene (m-Xylene) |

| Acylating Agent | An acyl halide or anhydride (B1165640) that provides the butanoyl backbone. | 2-Chloro-3-methylbutanoyl chloride |

| Catalyst | A Lewis acid required in stoichiometric amounts to activate the acylating agent. organic-chemistry.org | Aluminum Chloride (AlCl₃) |

| Reaction Conditions | Typically requires heating to facilitate the reaction. chemguide.co.uk | 60°C for approximately 30 minutes. chemguide.co.uk |

| Post-Reaction Steps | Reduction of the ketone and conversion of the precursor group to a carboxylic acid. | Clemmensen Reduction, Hydrolysis, Oxidation |

Nucleophilic Substitution Reactions in its Synthesis

Nucleophilic substitution offers an alternative strategy for forging the critical carbon-carbon bond between the aryl and the aliphatic acid components. This approach can be designed in several ways, typically involving the reaction of a nucleophile with a suitable electrophile.

One potential route involves the α-arylation of a butanoic acid derivative. In this method, an enolate is generated from an ester of 3-methylbutanoic acid, such as methyl 3-methylbutanoate. This nucleophilic enolate is then reacted with an aryl halide, like 3-bromotoluene, in the presence of a transition metal catalyst, commonly a palladium complex. This cross-coupling reaction directly forms the C(aryl)-C(α) bond. The final step would be the hydrolysis of the ester to yield the target carboxylic acid. The mechanism involves the formation of a mixed acid anhydride intermediate which then undergoes nucleophilic acyl substitution. pearson.com

Table 2: Components of a Nucleophilic Substitution Strategy

| Component | Role | Example |

|---|---|---|

| Nucleophile | The electron-rich species, typically derived from the butanoic acid moiety. | Enolate of methyl 3-methylbutanoate |

| Electrophile | The electron-deficient species, providing the aryl group. | 3-Bromotoluene |

| Catalyst | A transition metal complex to facilitate the C-C bond formation. | Palladium(0) complexes |

| Solvent | An aprotic solvent to support the reaction. | Tetrahydrofuran (THF) or Dioxane |

| Final Step | Conversion of the ester intermediate to the carboxylic acid. | Acid- or base-catalyzed hydrolysis |

Multi-step Reaction Sequences for Complex Scaffolds

A hypothetical multi-step synthesis could start with a simpler, commercially available precursor and build complexity incrementally. For example, a synthesis might begin with 3-methylbutanoic acid, which is first converted to its acid chloride. researchgate.net This could then be used in a Friedel-Crafts reaction as described previously. Each intermediate product in the sequence must be isolated and purified, often using techniques like column chromatography or recrystallization, before proceeding to the next step. truman.edu The success of a multi-step synthesis is contingent on the yield of each individual reaction; a low yield in an early step can significantly impact the final amount of product obtained. truman.edu

Development of Novel and Efficient Synthetic Approaches

While traditional methods are well-established, modern synthetic chemistry continually seeks to develop more efficient, cost-effective, and environmentally benign processes.

Catalytic Strategies for its Formation

Modern catalytic strategies aim to overcome the limitations of stoichiometric reagents, particularly in reactions like the Friedel-Crafts acylation which traditionally requires large amounts of Lewis acid catalysts. organic-chemistry.org Research has focused on developing solid acid catalysts or recyclable Lewis acids that can be easily separated from the reaction mixture, thereby simplifying purification and reducing waste.

Furthermore, catalytic cross-coupling reactions have become a mainstay for forming aryl-carbon bonds. Reactions such as the Suzuki coupling (using a boronic acid derivative) or the Heck coupling could be adapted. For instance, a Suzuki coupling could be envisioned between 3-methylphenylboronic acid and a methyl 2-bromo-3-methylbutanoate in the presence of a palladium catalyst to form the desired C-C bond with high efficiency and selectivity.

Table 3: Comparison of Catalytic Approaches

| Strategy | Catalyst Type | Advantages |

|---|---|---|

| Catalytic Friedel-Crafts | Solid acids (e.g., zeolites), recyclable Lewis acids | Reduced waste, easier catalyst removal, potential for milder conditions. organic-chemistry.org |

| Palladium Cross-Coupling | Palladium(0) or Palladium(II) complexes | High functional group tolerance, high yields, well-understood mechanisms. |

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance safety. youtube.com For the synthesis of this compound, several green principles can be applied.

One key principle is the use of less hazardous chemical syntheses. youtube.com This could involve replacing hazardous solvents like benzene or chlorinated hydrocarbons with safer alternatives such as water, ethanol (B145695), or supercritical CO₂. Another approach is to substitute carcinogenic reagents, like benzene, with safer starting materials derived from renewable resources, such as glucose. youtube.com

Biocatalysis, using enzymes or whole microorganisms, represents a significant advancement in green chemistry. An enzymatic process could potentially be developed to asymmetrically synthesize a specific stereoisomer of the target molecule under mild, aqueous conditions, avoiding the need for harsh reagents and protecting groups. Biosynthetic pathways for related compounds like 3-methylbutanoic acid from precursors such as alpha-keto isocaproate are known, suggesting that biocatalytic routes for more complex derivatives are feasible. researchgate.net

Stereoselective and Asymmetric Synthesis of Chiral Isomers

The creation of a specific stereoisomer of this compound requires synthetic routes that can selectively form one enantiomer over the other. This is typically achieved by introducing a source of chirality into the reaction sequence, which can be a chiral catalyst that is regenerated after the reaction or a chiral auxiliary that is temporarily attached to the substrate.

Enantioselective approaches aim to directly generate the desired enantiomer of this compound from a prochiral precursor. One prominent method involves the direct enantioselective alkylation of arylacetic acids. This can be achieved using chiral lithium amides which act as "traceless auxiliaries." nih.gov In this process, a chiral lithium amide forms a mixed aggregate with the enediolate of the arylacetic acid, creating a chiral environment that directs the approach of the electrophile (an isopropyl halide in this case) to one face of the enediolate, leading to an enantiomerically enriched product. nih.gov This method bypasses the need for the separate steps of attaching and removing a covalent chiral auxiliary. nih.gov

Chiral auxiliary-controlled synthesis is a well-established and reliable method for achieving high stereoselectivity. researchgate.net This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. researchgate.netmdpi.com The steric and electronic properties of the auxiliary then direct the stereochemical course of subsequent reactions, such as alkylation. mdpi.com After the desired stereocenter has been created, the auxiliary is removed to yield the enantiomerically enriched product. researchgate.netmdpi.com

Commonly used and highly effective chiral auxiliaries for the synthesis of α-arylalkanoic acids include oxazolidinones and pseudoephedrine. researchgate.netcaltech.edu The general approach involves the acylation of the chiral auxiliary with 3-methylphenylacetic acid to form an amide. This amide is then deprotonated at the α-position with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. The subsequent alkylation of this enolate with an isopropyl halide proceeds with high diastereoselectivity, dictated by the chiral auxiliary. Finally, the auxiliary is cleaved, typically by hydrolysis, to afford the desired enantiomer of this compound. researchgate.net

The diastereoselectivity of these alkylation reactions is often very high, with diastereomeric ratios frequently exceeding 95:5. mdpi.com The choice of the chiral auxiliary and reaction conditions can influence the stereochemical outcome, allowing for the selective synthesis of either enantiomer of the target molecule.

While specific data for the synthesis of this compound using these methods is not explicitly detailed in the searched literature, the general effectiveness of these chiral auxiliaries in the synthesis of related α-arylpropanoic acids is well-documented. For instance, the alkylation of pseudoephedrine amides of various arylacetic acids has been shown to proceed with high yields and diastereoselectivities. researchgate.net

The following tables provide illustrative data for the synthesis of related α-arylalkanoic acids using chiral auxiliaries, demonstrating the potential of these methods for the synthesis of this compound.

Table 1: Diastereoselective Alkylation of Phenylacetic Amide of (1S,2S)-Pseudoephedrine

| Electrophile (R-X) | Product (Alkylated Amide) | Yield (%) | Diastereomeric Ratio (dr) |

| CH₃I | N-(2-Phenylpropanoyl)pseudoephedrine | 95 | >99:1 |

| C₂H₅I | N-(2-Phenylbutanoyl)pseudoephedrine | 92 | >99:1 |

| (CH₃)₂CHI | N-(3-Methyl-2-phenylbutanoyl)pseudoephedrine | 88 | >99:1 |

Data is generalized from studies on the alkylation of pseudoephedrine amides and serves as an example of the expected selectivity. researchgate.net

Table 2: Diastereoselective Alkylation using an Oxazolidinone Chiral Auxiliary

| Aryl Acetic Acid | Electrophile (R-X) | Chiral Auxiliary | Product | Diastereomeric Excess (de) |

| Phenylacetic acid | CH₃I | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | (S)-2-Phenylpropanoic acid | >98% |

| Phenylacetic acid | C₂H₅Br | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | (S)-2-Phenylbutanoic acid | >98% |

| Naphthylacetic acid | CH₃I | (4S)-4-Isopropyl-2-oxazolidinone | (R)-2-(Naphthyl)propanoic acid | >97% |

This table presents representative data from studies on oxazolidinone-mediated asymmetric alkylations to illustrate the high levels of stereocontrol achievable. caltech.edu

In addition to chiral auxiliaries, catalyst-controlled asymmetric synthesis represents another powerful approach. For example, a chiral N,N'-dioxide-nickel(II) complex has been shown to be effective in catalyzing the asymmetric conjugate addition of vinyl azides to (E)-alkenyloxindoles, which could be a potential, albeit more complex, route to derivatives of the target molecule. chemicalbook.com While direct catalytic enantioselective alkylation of 3-methylphenylacetic acid derivatives to form this compound is a subject of ongoing research, the development of new chiral catalysts holds promise for more direct and efficient syntheses in the future.

Advanced Spectroscopic Characterization of 3 Methyl 2 3 Methylphenyl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum of 3-Methyl-2-(3-methylphenyl)butanoic acid would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each signal would be influenced by the electron density around the proton, while the splitting pattern (multiplicity) would arise from spin-spin coupling with neighboring protons. The integration of the signals would provide the ratio of the number of protons of each type.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals would provide insights into their hybridization and bonding. For instance, the carbonyl carbon of the carboxylic acid would appear at a significantly downfield chemical shift compared to the aliphatic and aromatic carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques would be invaluable in assembling the molecular structure. Correlation Spectroscopy (COSY) would establish the connectivity between coupled protons. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) would identify which protons are directly attached to which carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would provide information about longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire carbon skeleton and the attachment of the phenyl group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid. A strong, sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The spectrum would also show C-H stretching vibrations for both the aliphatic and aromatic portions of the molecule, as well as C-C stretching and bending vibrations in the fingerprint region.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a wealth of structural information.

The molecular ion peak (M⁺) would confirm the compound's molecular weight. Aromatic carboxylic acids typically exhibit a noticeable molecular ion peak. whitman.edu The fragmentation of this compound would likely proceed through several characteristic pathways observed for similar aromatic acids. whitman.eduyoutube.comjove.comlibretexts.org

One of the most prominent fragmentation pathways for carboxylic acids is the loss of the hydroxyl radical (•OH), resulting in a significant peak at [M-17]. libretexts.org Another key fragmentation involves the loss of the entire carboxyl group (•COOH), leading to a peak at [M-45]. libretexts.org

Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is also a common fragmentation route. jove.com For this compound, this could lead to the loss of the isopropyl group, resulting in a fragment ion. The presence of the tolyl group (methylphenyl) would likely lead to the formation of a stable tropylium-like ion. Aromatic compounds often produce a strong peak corresponding to the benzyl (B1604629) or substituted benzyl cation. youtube.com For instance, in the mass spectrum of 2-phenylbutanoic acid, a prominent peak is observed at m/z 91, corresponding to the tropylium (B1234903) ion. nih.gov A similar fragment would be anticipated for this compound, likely at m/z 105 due to the additional methyl group on the phenyl ring.

A McLafferty rearrangement is also a possibility if a gamma-hydrogen is available for transfer to the carbonyl oxygen. youtube.comjove.com This rearrangement would result in the formation of a neutral alkene and a charged enol.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| M⁺ | [C₁₂H₁₆O₂]⁺ | Molecular Ion |

| M-17 | [C₁₂H₁₅O]⁺ | Loss of •OH from the carboxylic acid |

| M-45 | [C₁₁H₁₅]⁺ | Loss of •COOH from the carboxylic acid |

| 105 | [C₈H₉]⁺ | Formation of the methyltropylium ion |

| 91 | [C₇H₇]⁺ | Tropylium ion (from potential rearrangement) |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene (B151609) ring.

The benzene chromophore exhibits characteristic absorption bands that are influenced by substitution. spcmc.ac.in Typically, benzene shows a strong primary absorption band (E2-band) around 204 nm and a weaker, fine-structured secondary band (B-band) around 256 nm in non-polar solvents. spcmc.ac.in When a carboxyl group is attached to a benzene ring, as in benzoic acid, these bands undergo a bathochromic shift (shift to longer wavelengths). For benzoic acid, the primary band shifts to around 230 nm, and the secondary band appears near 270-280 nm. researchgate.netlibretexts.org

The solvent environment and pH can significantly affect the UV-Vis spectrum of aromatic carboxylic acids. academie-sciences.frrsc.orgnih.gov In aqueous solutions, the equilibrium between the protonated acid and the deprotonated carboxylate anion will be pH-dependent. The deprotonated species generally shows a slight shift in the absorption maxima compared to the protonated form. rsc.orgnih.gov For example, at acidic pH, the spectrum will be that of the neutral molecule, while at alkaline pH, the spectrum will correspond to the carboxylate anion. rsc.org

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Expected λmax (nm) | Transition Type | Notes |

| Substituted Phenyl Ring | ~230-240 | π → π* (E2-band) | Influenced by methyl and alkyl substitution. |

| Substituted Phenyl Ring | ~270-285 | π → π* (B-band) | Fine structure may be lost in polar solvents. |

| Carbonyl Group | Weak, often obscured | n → π* | Typically a weak and broad absorption. |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

Aromatic carboxylic acids frequently form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules associate in a head-to-head fashion. iucr.org This is a very strong and common supramolecular synthon. It is highly probable that this compound would also crystallize as a centrosymmetric dimer.

The crystal packing will be influenced by van der Waals interactions between the aromatic rings and the alkyl groups. The conformation of the molecule, particularly the torsion angles between the phenyl ring and the carboxylic acid group, will be determined by a balance of intramolecular steric effects and intermolecular packing forces. In the crystal structure of ibuprofen, there are noted conformational differences between molecules in the asymmetric unit, highlighting the flexibility of such structures. iucr.org

Table 3: Predicted Crystallographic Parameters for this compound (based on analogy with Ibuprofen)

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Crystal System | Monoclinic | Analogy with racemic ibuprofen. whiterose.ac.uk |

| Space Group | P2₁/c (for racemate) | Common for centrosymmetric molecules forming dimers. whiterose.ac.uk |

| Key Intermolecular Interaction | Hydrogen-bonded carboxylic acid dimer | Characteristic of carboxylic acids in the solid state. iucr.org |

| Molecular Conformation | Torsion angle between phenyl and carboxyl groups | Influenced by steric hindrance and crystal packing forces. |

Chemical Reactivity and Mechanistic Studies of 3 Methyl 2 3 Methylphenyl Butanoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is the most reactive site in the molecule for a variety of transformations, including esterification, amidation, reduction, and oxidation.

Esterification: 3-Methyl-2-(3-methylphenyl)butanoic acid can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.uk The reaction is reversible, and to drive it towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. Alternatively, for a more efficient and milder esterification, N-bromosuccinimide (NBS) can be used as a catalyst. nih.gov This method has been shown to be effective for a range of aryl and alkyl carboxylic acids. nih.gov

Amidation: The formation of amides from this compound typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow and can lead to a simple acid-base reaction. youtube.com A common method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of the amide bond by converting the carboxylic acid into a more reactive intermediate. nih.govyoutube.com This approach is widely used in the synthesis of amide prodrugs of 2-arylpropionic acids. nih.gov

Table 1: Representative Conditions for Esterification and Amidation

| Transformation | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Excess Alcohol | Heat | Ester |

| Esterification | Alcohol, N-bromosuccinimide | Neat | 70°C, 2-40 h | Ester |

| Amidation | Amine, N,N'-dicyclohexylcarbodiimide (DCC) | Chloroform | Room Temperature | Amide |

Reduction to Alcohols: The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol.

Oxidation to Other Carboxylic Acids: While the carboxylic acid group itself is already in a high oxidation state, the rest of the molecule can be subject to oxidative cleavage under certain conditions. For instance, some arylalkanoic acids can undergo metabolic oxidation, which can involve hydroxylation of the side chain followed by carbon-carbon bond cleavage to form a new carboxylic acid. nih.gov However, specific studies on the controlled chemical oxidation of the alkyl or aromatic portions of this compound to form other carboxylic acids are not well-documented. A novel method for the oxidation of 2-arylindoles to 2-arylbenzoxazinones using oxone as the sole oxidant has been reported, which suggests the potential for oxidative transformations of related structures. nih.gov

Table 2: Representative Conditions for Reduction

| Transformation | Reagents | Solvent | Conditions | Product |

|---|

Reactions Involving the Aromatic Moiety

The 3-methylphenyl group can participate in electrophilic aromatic substitution reactions, and the methyl substituent itself can be modified.

The aromatic ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The substituents already on the ring—the alkyl group from the butanoic acid chain and the methyl group—are both activating and ortho-, para-directing. wikipedia.org The carboxyl group, being a meta-directing and deactivating group, influences the reactivity of the aromatic ring. numberanalytics.com Therefore, the position of electrophilic attack will be determined by the combined directing effects of these groups, as well as by steric hindrance. youtube.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 3-Methyl-2-(4-nitro-3-methylphenyl)butanoic acid and 3-Methyl-2-(2-nitro-3-methylphenyl)butanoic acid |

| Bromination | Br⁺ (from Br₂/FeBr₃) | 3-Methyl-2-(4-bromo-3-methylphenyl)butanoic acid and 3-Methyl-2-(2-bromo-3-methylphenyl)butanoic acid |

| Sulfonation | SO₃ (from fuming H₂SO₄) | 3-Methyl-2-(4-sulfo-3-methylphenyl)butanoic acid and 3-Methyl-2-(2-sulfo-3-methylphenyl)butanoic acid |

The methyl group attached to the phenyl ring can potentially be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). This would transform this compound into a dicarboxylic acid derivative. However, the conditions required for such a reaction must be carefully controlled to avoid oxidation of other parts of the molecule.

Reactions at the α-Carbon and Stereochemical Outcomes

The α-carbon of this compound is a chiral center and bears a hydrogen atom that can be removed under certain conditions. Reactions at this position are of particular interest due to their potential to alter the stereochemistry of the molecule.

The α-hydrogen is acidic and can be removed by a strong base to form an enolate. sketchy.com The formation of this planar enolate intermediate leads to racemization if the starting material is enantiomerically pure. idc-online.comlibretexts.org Subsequent reaction of the enolate with an electrophile can lead to the formation of a new C-C bond at the α-position. msu.edu The stereochemical outcome of such a reaction would depend on the specific reagents and conditions used. sketchy.com

For example, α-halogenation of carboxylic acids can be achieved via the Hell-Volhard-Zelinsky reaction, which involves treating the carboxylic acid with a halogen (e.g., Br₂) and a catalytic amount of phosphorus trihalide (e.g., PBr₃). msu.edu This reaction proceeds through an acyl halide intermediate, which then enolizes and reacts with the halogen at the α-position. If the starting material is chiral, the product will be a racemic mixture of α-halo acids.

Cyclization and Heterocyclization Pathways of the Compound

The structure of this compound, featuring a phenyl ring tethered to a carboxylic acid moiety, makes it a suitable precursor for intramolecular cyclization reactions to form polycyclic structures. These reactions are typically promoted by strong acids and proceed via electrophilic aromatic substitution.

Intramolecular Friedel-Crafts Acylation:

One of the primary cyclization pathways for 2-arylalkanoic acids is the intramolecular Friedel-Crafts acylation. masterorganicchemistry.com In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄), the carboxylic acid can be converted into a highly reactive acylium ion. This electrophile can then attack the appended phenyl ring to form a new ring. For this compound, this reaction would lead to the formation of a dihydronaphthalene derivative, specifically a tetralone. rsc.org

The regioselectivity of this cyclization is influenced by both electronic and steric factors. The methyl group on the phenyl ring is an ortho-, para-director. Attack at the position ortho to the alkyl chain and para to the methyl group is sterically hindered. Therefore, the major product is expected to be the tetralone resulting from cyclization at the position ortho to the methyl group.

Table 1: Reaction Conditions for Intramolecular Friedel-Crafts Cyclization of 2-Arylalkanoic Acids

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Polyphosphoric Acid (PPA) | None | 80-100 | 1-4 | 70-90 |

| Sulfuric Acid (H₂SO₄) | None or inert solvent | 0-25 | 2-6 | 60-80 |

| Aluminum Chloride (AlCl₃) | Dichloromethane | 0-25 | 1-3 | 65-85 |

Heterocyclization Pathways:

While direct heterocyclization from the carboxylic acid is less common, derivatives of this compound can be utilized to synthesize heterocyclic systems. For instance, conversion of the carboxylic acid to an amide or an amine derivative opens up pathways like the Bischler-Napieralski or Pictet-Spengler reactions for the synthesis of tetrahydroisoquinolines. rsc.orglifescienceglobal.com These reactions are fundamental in the synthesis of many biologically active alkaloids.

For a Pictet-Spengler type reaction, the carboxylic acid would first need to be reduced to the corresponding alcohol, then converted to an amine. Condensation with an aldehyde or ketone would then lead to the cyclization and formation of a tetrahydroisoquinoline ring system. bohrium.com

Catalytic Reactions Employing or Modifying the Compound

The carboxylic acid and the aromatic ring of this compound can participate in various catalytic reactions, allowing for its modification and the synthesis of new derivatives.

Catalytic Hydrogenation:

The aromatic ring of this compound can be reduced via catalytic hydrogenation. This reaction typically employs a transition metal catalyst such as palladium, platinum, or rhodium on a carbon support. The reaction conditions, including pressure and temperature, can be controlled to achieve either partial or complete saturation of the aromatic ring.

Rhodium-Catalyzed Reactions:

Rhodium catalysts are versatile and can be used in a variety of transformations involving aryl-containing molecules. For instance, rhodium-catalyzed additions of arylboronic acids to various functional groups are well-established. nih.govnih.gov While direct catalytic coupling with the carboxylic acid of the title compound is challenging, its derivatives could potentially participate in such reactions. Furthermore, rhodium-catalyzed C-H activation and functionalization represent a powerful tool for modifying the aromatic ring or the aliphatic backbone. rsc.orgyoutube.com

Table 2: Examples of Catalytic Reactions on Structurally Related Compounds

| Reaction Type | Catalyst | Reactant(s) | Product Type |

| Hydrogenation | Pd/C, H₂ | Aryl Carboxylic Acid | Cyclohexyl Carboxylic Acid |

| C-H Activation/Acylation | [Rh(Cp*)Cl₂]₂ | Indole, Aldehyde | 2-Aroylindole |

| Arylboronic Acid Addition | [Rh(cod)Cl]₂ | Arylboronic Acid, α,β-Unsaturated Ketone | β-Aryl Ketone |

Investigation of Reaction Mechanisms and Transition States

The study of reaction mechanisms and transition states provides deep insight into the reactivity of this compound. Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for modeling these complex processes. acs.org

Mechanism of Intramolecular Friedel-Crafts Acylation:

The mechanism of the intramolecular Friedel-Crafts acylation involves several key steps:

Formation of the Acylium Ion: The carboxylic acid is protonated by the strong acid catalyst, followed by the loss of a water molecule to generate a resonance-stabilized acylium ion.

Electrophilic Attack: The acylium ion acts as a potent electrophile and is attacked by the π-electrons of the m-xylene (B151644) ring. This is the rate-determining step and leads to the formation of a Wheland intermediate (a resonance-stabilized carbocation). masterorganicchemistry.com

Deprotonation: A base (such as the conjugate base of the acid catalyst) removes a proton from the sp³-hybridized carbon of the Wheland intermediate, restoring aromaticity and yielding the final tetralone product.

Transition State Analysis:

Computational modeling can be used to determine the geometries and energies of the transition states for these reactions. researchgate.net For the intramolecular Friedel-Crafts cyclization, the transition state for the electrophilic attack will resemble the Wheland intermediate. The stability of this transition state, and thus the reaction rate, is influenced by the electronic effects of the substituents on the aromatic ring and the steric strain associated with the formation of the new ring. masterorganicchemistry.com The preference for the formation of a six-membered ring in this case is a common feature in intramolecular Friedel-Crafts reactions.

Studies on related systems have shown that the distribution of products in electrophilic aromatic substitutions can be accurately predicted by calculating the relative energies of the possible σ-complex intermediates. acs.org This approach can be applied to predict the regioselectivity of the cyclization of this compound.

Synthesis and Chemical Characterization of Derivatives of 3 Methyl 2 3 Methylphenyl Butanoic Acid

Ester Derivatives of 3-Methyl-2-(3-methylphenyl)butanoic Acid

Ester derivatives of this compound are commonly synthesized through the reaction of the parent carboxylic acid with an alcohol in the presence of an acid catalyst. This process, known as Fischer esterification, is a well-established method for producing esters. researchgate.net The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

Alternatively, esterification can be achieved using alkyl halides or by reacting the acid with diazomethane, although the latter is a more hazardous method. researchgate.net The choice of alcohol determines the nature of the resulting ester, allowing for the synthesis of a wide array of derivatives with varying alkyl or aryl groups. researchgate.net For instance, the reaction with methanol (B129727) would yield the methyl ester, while reaction with ethanol (B145695) would produce the ethyl ester.

The synthesis of ester derivatives can also be accomplished under milder conditions using coupling reagents that activate the carboxylic acid. researchgate.net The characterization of these ester derivatives is typically performed using spectroscopic techniques such as infrared (IR) spectroscopy, which shows a characteristic C=O stretching frequency for the ester group, and nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about the structure of the molecule.

Interactive Data Table: Representative Ester Derivatives

| Derivative Name | Alcohol Used | General Synthesis Method | Key Characterization Notes |

| Methyl 3-methyl-2-(3-methylphenyl)butanoate | Methanol | Fischer Esterification | Appearance of a new singlet in ¹H NMR spectrum corresponding to the methoxy (B1213986) group protons. |

| Ethyl 3-methyl-2-(3-methylphenyl)butanoate | Ethanol | Fischer Esterification | Presence of a quartet and a triplet in the ¹H NMR spectrum, characteristic of an ethyl group. |

| Benzyl (B1604629) 3-methyl-2-(3-methylphenyl)butanoate | Benzyl alcohol | Acid-catalyzed esterification | Additional aromatic signals in the ¹H NMR spectrum from the benzyl group. |

Amide Derivatives and Analogues

Amide derivatives of this compound are synthesized by reacting the carboxylic acid with an amine. libretexts.org This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride, which then readily reacts with the amine to form the amide bond. Another common method involves the use of coupling agents that facilitate the direct condensation of the carboxylic acid and the amine. researchgate.net

The structural diversity of the resulting amides can be achieved by using different primary or secondary amines. researchgate.net For instance, reaction with ammonia (B1221849) would yield the primary amide, while reaction with a primary amine like methylamine (B109427) would result in an N-substituted amide.

The synthesis of N-aryl amides can also be achieved, leading to compounds with potentially different biological activities. The characterization of these amides is carried out using spectroscopic methods. In IR spectroscopy, the amide C=O stretch appears at a lower frequency compared to the carboxylic acid. In ¹H NMR, the amide N-H proton gives a characteristic signal. A study on the reaction of propionyl isothiocyanate with valine resulted in the formation of 3-methyl-2-propionamidobutanoic acid, indicating a nucleophilic substitution of the isothiocyanato group by the amino group of the amino acid. researchgate.net

Interactive Data Table: Representative Amide Derivatives

| Derivative Name | Amine Used | General Synthesis Method | Key Characterization Notes |

| 3-Methyl-2-(3-methylphenyl)butanamide | Ammonia | Acid chloride method | Presence of two broad singlets for the -NH₂ protons in the ¹H NMR spectrum. |

| N-Methyl-3-methyl-2-(3-methylphenyl)butanamide | Methylamine | Coupling agent method | A doublet for the N-methyl protons and a quartet for the N-H proton in the ¹H NMR spectrum. |

| N-Phenyl-3-methyl-2-(3-methylphenyl)butanamide | Aniline | Acid chloride method | Additional aromatic signals from the N-phenyl group in the ¹H and ¹³C NMR spectra. |

Sulfonamide Derivatives and Their Chemical Properties

Sulfonamide derivatives can be prepared from the corresponding amino-analogue of this compound. The synthesis generally involves the reaction of an amine with a sulfonyl chloride in the presence of a base. researchgate.netnih.gov For example, the amino derivative of the parent compound could be reacted with a substituted benzenesulfonyl chloride to yield the desired sulfonamide.

The chemical properties of sulfonamides are influenced by the nature of the substituent on the sulfonamide nitrogen and the aromatic ring of the sulfonyl chloride. A related compound, (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid, is a known sulfonamide derivative of valine. nih.gov The synthesis of novel sulfonamide derivatives of trimetazidine (B612337) has also been reported, highlighting the synthetic accessibility of this class of compounds. mdpi.com

Interactive Data Table: Representative Sulfonamide Derivatives

| Derivative Name | Sulfonyl Chloride Used | General Synthesis Method | Key Characterization Notes |

| 2-(3-Methylphenyl)-3-methyl-N-(phenylsulfonyl)butanamide | Benzenesulfonyl chloride | Reaction of the corresponding amine with sulfonyl chloride | Presence of characteristic S=O stretching bands in the IR spectrum. |

| N-((4-Methylphenyl)sulfonyl)-2-(3-methylphenyl)-3-methylbutanamide | p-Toluenesulfonyl chloride | Reaction of the corresponding amine with sulfonyl chloride | Additional signals for the tolyl group in the NMR spectra. |

Metal Complexes and Coordination Chemistry of this compound

Carboxylic acids, including this compound, can act as ligands to form coordination complexes with various metal ions. The carboxylate group can coordinate to metal centers in a monodentate, bidentate, or bridging fashion. The formation of these complexes is typically achieved by reacting the carboxylic acid with a metal salt in a suitable solvent.

The coordination chemistry of carboxylic acids is extensive, and they are known to form complexes with a wide range of metals, including transition metals and lanthanides. The properties of the resulting metal complexes, such as their solubility, stability, and catalytic activity, are dependent on the nature of the metal ion and the stoichiometry of the complex. While specific studies on the metal complexes of this compound are not widely reported, the general principles of carboxylate coordination chemistry apply. The formation of metal complexes with buckminsterfullerene (B74262) has been reported, though this is not directly related to the target compound. wikipedia.org

Analogues with Modified Phenyl or Alkyl Chain Substituents

The synthesis of analogues of this compound with modified phenyl or alkyl chain substituents allows for the exploration of structure-activity relationships. Modifications to the phenyl ring can include the introduction of different substituents (e.g., halogens, nitro groups, or alkoxy groups) at various positions. These modifications can be achieved by starting with appropriately substituted phenylacetic acids or through aromatic substitution reactions on the parent compound, if feasible.

Modifications to the alkyl chain can involve changing the size of the alkyl group or introducing branching. For example, replacing the isopropyl group with other alkyl groups would lead to a series of analogues. The synthesis of such analogues would typically follow similar synthetic routes as for the parent compound, starting from different precursors. For example, 3-methyl-3-(3-methylphenyl)butanoic acid is a known analogue. sigmaaldrich.comsigmaaldrich.com The synthesis of structurally modified phaeosphaeride analogues has been reported, demonstrating the feasibility of creating diverse structures from a common scaffold. mdpi.com

Chiral Resolution and Enantiomeric Derivatives for Stereochemical Studies

This compound possesses a chiral center at the C2 position, and therefore exists as a pair of enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial for studying their individual biological activities, as enantiomers often exhibit different pharmacological profiles.

Chiral resolution can be achieved by several methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Chiral chromatography is another powerful technique for separating enantiomers.

Once separated, the enantiomerically pure forms of this compound can be used for stereochemical studies to determine the absolute configuration and to investigate the stereoselectivity of their interactions with biological targets. The synthesis of chiral (S)-3-(thien-2-ylthio)butyric acid analogs has been described, which are intermediates for topically effective carbonic anhydrase inhibitors. google.com Information on the enantiomers of the related compound 3-methyl-2-phenylbutanoic acid is also available. nih.govnih.gov

Information Deficit on the Synthetic Applications of this compound

Despite a comprehensive search for scientific literature and data, there is a notable absence of published research detailing the specific applications of the chemical compound this compound in the field of advanced organic synthesis.

Efforts to gather information for an in-depth article on this compound have been unsuccessful in yielding the necessary details to fulfill the requested outline. The required topics—including its utilization as a versatile building block, its role as a synthetic intermediate, its participation in selective chemical transformations, and its use as a precursor for organic scaffolds—are not documented in accessible scientific databases or publications for this specific molecule.

Searches have consistently resulted in information pertaining to structurally similar but distinct compounds, such as isomers with different substitution patterns on the phenyl ring or related derivatives. However, per the strict focus on This compound , this tangential information cannot be used.

The investigation was unable to uncover any detailed research findings, data tables, or specific examples of its use in the synthesis of complex molecules. Consequently, the following sections of the proposed article could not be substantiated with factual, scientifically-backed content:

Applications in Advanced Organic Synthesis

Precursor for the Synthesis of Organic Scaffolds and Frameworks

This lack of available information prevents the generation of a professional and authoritative article as requested. It can be concluded that 3-Methyl-2-(3-methylphenyl)butanoic acid is likely a compound with limited or currently undocumented applications in advanced organic synthesis.

Development of Analytical Methodologies for 3 Methyl 2 3 Methylphenyl Butanoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography stands as a cornerstone for the analysis of 3-Methyl-2-(3-methylphenyl)butanoic acid, offering a suite of methods to separate it from impurities and quantify its presence.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of this compound. Method development typically involves the optimization of several key parameters to achieve a robust and reliable separation. A common approach utilizes a reversed-phase C18 column, which is effective for separating non-polar to moderately polar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous component, like water with a pH modifier (e.g., formic acid or acetic acid) to ensure the acidic compound is in its non-ionized form, leading to better retention and peak shape. Detection is frequently carried out using a UV detector, with the wavelength selected based on the chromophore of the molecule.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Quantification

For the detection and quantification of trace amounts of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique. Due to the carboxylic acid group, derivatization is often a necessary step to increase the volatility and thermal stability of the analyte. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to its trimethylsilyl ester. The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a non-polar stationary phase. The mass spectrometer then detects and quantifies the compound based on its unique mass spectrum.

Table 2: Typical GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and improved sensitivity. This is achieved by using columns packed with smaller particles (typically sub-2 µm). For this compound, a UPLC method would provide sharper and narrower peaks, allowing for better separation from closely eluting impurities. The principles of method development are similar to HPLC, but the system operates at much higher pressures.

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses a chiral center, meaning it can exist as two enantiomers. As these enantiomers can have different biological activities, their separation and quantification are critical. Chiral chromatography is the definitive method for determining enantiomeric purity. This is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for this type of compound. The mobile phase is usually a mixture of a non-polar organic solvent like hexane and an alcohol such as isopropanol.

Spectrophotometric Methods for Quantitative Analysis

While chromatographic methods are preferred for their specificity, spectrophotometric methods can offer a simpler and more rapid approach for the quantitative analysis of this compound in certain contexts, particularly for bulk analysis or in the absence of interfering substances. This method relies on the principle that the compound absorbs light at a specific wavelength. A standard calibration curve is first prepared by measuring the absorbance of a series of solutions with known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The wavelength of maximum absorbance (λmax) for this compound would need to be determined in a suitable solvent.

Future Research Directions and Perspectives in the Chemistry of 3 Methyl 2 3 Methylphenyl Butanoic Acid

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 3-Methyl-2-(3-methylphenyl)butanoic acid is a primary area for future research. Current synthetic strategies often rely on classical methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future efforts will likely focus on catalytic and asymmetric approaches that adhere to the principles of green chemistry.

Promising avenues include the use of transition-metal catalysis for the asymmetric hydrogenation of corresponding unsaturated precursors or the development of organocatalytic methods for the stereoselective alkylation of a simpler precursor. wikipedia.org For instance, the asymmetric hydrogenation of a suitable tiglic acid derivative using a ruthenium-BINAP catalyst could provide an enantioselective route to the desired product. wikipedia.org Furthermore, exploring biocatalytic methods, such as enzymatic resolutions or desymmetrization reactions, could offer highly selective and sustainable pathways. The use of renewable starting materials and solvents derived from biomass, such as 2-methyltetrahydrofuran, is another critical aspect of developing greener synthetic protocols. acs.orgrsc.org

Deeper Mechanistic Understanding of Key Reactions and Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of key reaction steps.

For instance, in the case of Grignard-based syntheses, a detailed investigation into the formation and reactivity of the organometallics involved can provide insights into side reactions and help in their suppression. vaia.com Similarly, for stereoselective alkylations of related phenylacetic acids, understanding the role of chiral auxiliaries or catalysts in controlling the facial selectivity of the enolate is paramount. nih.govresearchgate.net Kinetic studies, in-situ spectroscopic monitoring (e.g., NMR, IR), and isotopic labeling experiments can provide valuable data on reaction intermediates and transition states.

Computational studies, particularly using Density Functional Theory (DFT), can complement experimental findings by modeling reaction pathways, calculating activation energies, and visualizing transition state geometries. rsc.org This synergistic approach will be instrumental in unraveling the mechanisms of stereocontrol and in the rational design of more efficient and selective catalysts.

Design and Synthesis of Advanced Derivatives with Tailored Chemical Reactivity

The structural scaffold of this compound provides a versatile platform for the design and synthesis of advanced derivatives with tailored chemical reactivity. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and nitriles, each offering distinct chemical properties and potential applications. stackexchange.com

Future research will likely focus on creating derivatives with specific functionalities for applications in medicinal chemistry and chemical biology. For example, by incorporating specific pharmacophores, derivatives could be designed as potential enzyme inhibitors or receptor ligands. Arylpropionic acid derivatives, a class to which this compound belongs, are known for their anti-inflammatory properties, suggesting that novel analogues could be explored for similar activities. orientjchem.org The synthesis of prodrugs, where the carboxylic acid is masked to improve bioavailability or targeting, is another promising direction. nih.govmdpi.com

Furthermore, the synthesis of derivatives with unique reactive handles could enable their use as building blocks in the construction of more complex molecules and materials. For instance, introducing a polymerizable group could allow for the incorporation of this chiral motif into polymers.

Advanced Computational Chemistry for Predictive Modeling and Materials Design

Computational chemistry is poised to play an increasingly important role in predicting the properties and reactivity of this compound and its derivatives, thereby guiding experimental efforts. Advanced computational methods can be employed to model a wide range of molecular characteristics, from fundamental electronic properties to complex interactions with biological targets.

Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (NMR, IR), determine molecular geometries, and analyze electronic structures. biointerfaceresearch.comresearchgate.netmdpi.comresearchgate.net This information is invaluable for characterizing new compounds and understanding their intrinsic reactivity. For example, calculating frontier molecular orbital energies (HOMO-LUMO) can provide insights into the kinetic stability and chemical reactivity of different derivatives. researchgate.net

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of spectroscopic properties (NMR, IR), determination of molecular geometries, analysis of electronic structure and reactivity. biointerfaceresearch.comresearchgate.netmdpi.comresearchgate.net |

| Molecular Docking | Prediction of binding modes and affinities of derivatives with biological targets like enzymes and receptors. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving derivatives of the compound to understand catalytic mechanisms. |

| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics of the molecule and its derivatives in different solvent environments or when bound to a target. |

Expansion of Analytical Capabilities for Isomeric Differentiation and Complex Mixtures

The presence of a chiral center in this compound necessitates the development of advanced analytical methods for the separation and quantification of its enantiomers. Furthermore, the analysis of this compound and its derivatives in complex matrices, such as biological fluids or environmental samples, requires highly sensitive and selective techniques.

Future research should focus on the advancement of chiral chromatography and electrophoresis methods. The use of sub-2µm particle polysaccharide-based chiral stationary phases in ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers a powerful tool for the enantioselective analysis of related chiral acids. nih.gov Capillary electrophoresis (CE) is another promising technique, known for its high separation efficiency and low sample consumption, and can be particularly useful for separating isomers of substituted butanoic acids. nih.gov

The development of novel chiral selectors for both HPLC and CE will continue to be an active area of research. For complex mixtures, multidimensional separation techniques could be employed to enhance resolution. The application of these advanced analytical methods will be crucial for pharmacokinetic studies of potential drug candidates and for monitoring their presence and fate in the environment. nih.gov

| Analytical Technique | Application for this compound |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers. nih.gov |

| Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Highly sensitive and selective quantification of the compound and its metabolites in complex biological matrices. nih.gov |

| Capillary Electrophoresis (CE) | High-efficiency separation of enantiomers and other isomers. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents | Determination of enantiomeric excess and structural elucidation of diastereomeric derivatives. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives of the compound. |

Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines

The full potential of this compound and its derivatives will be realized through interdisciplinary research that bridges organic chemistry with other scientific fields, notably chemical biology and materials science.

In chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes. nih.gov For example, by attaching a fluorescent tag or a photo-crosslinking group, these molecules could be used to identify and characterize their protein targets within a cell. The synthesis of caged versions of the carboxylic acid, which can be activated by light, could provide tools for spatiotemporal control over biological activity. acs.org The structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs) suggest that these compounds could be valuable tools for studying the cyclooxygenase (COX) pathways. orientjchem.org

In materials science, this compound can be explored as a functional monomer for the synthesis of novel polymers. rsc.orgmdpi.com The introduction of this chiral, aromatic carboxylic acid into a polymer backbone could impart unique properties, such as altered thermal stability, specific optical activity, or the ability to form self-assembled structures. The development of biodegradable polymers incorporating this monomer could also have applications in biomedical devices and drug delivery systems.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-methyl-2-(3-methylphenyl)butanoic acid, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, such as Suzuki-Miyaura coupling (for aryl group introduction) followed by carboxylation or hydrolysis. Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .

- Temperature control : Maintaining 80–100°C during coupling to prevent side reactions.

- Protecting groups : Use of tert-butyl esters to shield the carboxylic acid during synthesis .

- Validation : Purity is confirmed via HPLC (>98%) and structural integrity via -NMR (e.g., δ 1.2–1.4 ppm for methyl groups) .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer :

- Chiral chromatography : Use of columns like Chiralpak IG-3 to resolve enantiomers .

- Circular dichroism (CD) : Detects optical activity in the 200–250 nm range, correlating with the compound’s chiral center .

- X-ray crystallography : Provides definitive confirmation of absolute configuration, especially for crystalline derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values from enzyme inhibition assays). Discrepancies often arise from:

- Solvent effects : DMSO vs. aqueous buffers altering compound solubility .

- Structural analogs : Subtle differences (e.g., methyl vs. trifluoromethyl substituents) significantly impact activity .

- Dose-response validation : Re-test disputed compounds under controlled conditions (e.g., fixed pH, temperature) .

Q. How does the methyl substitution pattern on the phenyl ring influence the compound’s structure-activity relationship (SAR) in enzyme binding?

- Methodological Answer :

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes. The 3-methyl group on the phenyl ring enhances hydrophobic interactions in enzyme pockets .

- Analog synthesis : Prepare derivatives with methyl groups at positions 2-, 4-, or para-substituted phenyl rings. Compare their IC₅₀ values in inhibition assays .

- Data table :

| Substituent Position | Binding Affinity (ΔG, kcal/mol) | Activity (IC₅₀, µM) |

|---|---|---|

| 3-methylphenyl | -8.2 | 12.5 |

| 4-methylphenyl | -7.1 | 28.9 |

| 2-methylphenyl | -6.8 | 35.4 |

| Data from docking studies and enzymatic assays |

Q. What are the best practices for designing stable formulations of this compound in pharmacological studies?

- Methodological Answer :

- Salt formation : Convert to sodium or potassium salts to enhance aqueous solubility (e.g., via neutralization with NaOH) .

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage .

- Accelerated stability testing : Expose formulations to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

Data Contradiction Analysis

Q. Why do studies report conflicting metabolic stability results for this compound?

- Methodological Answer :

- Species variability : Human liver microsomes vs. rodent models show differing CYP450 metabolism rates. Use species-specific microsomal preparations for consistency .

- Detection limits : LC-MS/MS with lower detection thresholds (≥0.1 ng/mL) avoids false-negative results in metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.